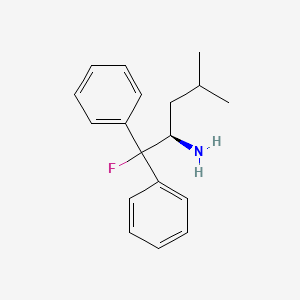

(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Synonyms

The IUPAC name (R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane reflects its stereochemistry and substituents. Key structural features include:

- Chiral center at C2 : The amino group (-NH₂), fluorine (at C1), and two diphenyl groups form a stereogenic center with R configuration.

- Fluorine substitution at C1 : Enhances electronic effects and stability.

- Diphenyl groups : Attached to C1, contributing steric bulk and aromatic interactions.

- Methyl group at C4 : Introduces branching and steric hindrance.

Synonyms include:

Table 1: Key Identifiers and Properties

| Property | Value/Description |

|---|---|

| CAS Number | 352535-74-1 |

| Molecular Formula | C₁₈H₂₂FN |

| Molecular Weight | 271.37 g/mol |

| Chiral Configuration | R (C2) |

| Stereoisomers | (S)-enantiomer (CAS 352535-74-1) |

Structural Significance of Chiral Centers and Fluorine Substitution

Chiral Center at Carbon 2

The C2 chiral center is critical for biological activity and synthetic utility. The amino group (-NH₂) and fluorine atom at C1 interact with adjacent substituents, creating stereoelectronic effects:

- Hydrogen bonding : The amino group enables interactions with polar targets (e.g., enzymes).

- Steric modulation : The diphenyl groups restrict rotational freedom, enhancing enantioselectivity in reactions.

Table 2: Electronic Effects of Fluorine vs. Other Substituents

| Group | σₚ (Hammett) | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| F | 0.06 | Electron-withdrawing | Stabilizes adjacent bonds via inductive effects |

| Cl | 0.23 | Strongly electron-withdrawing | Increases electrophilicity of adjacent carbons |

| H | 0.00 | Neutral | Minimal electronic influence |

Role of Diphenyl and Methyl Groups in Steric and Electronic Modulation

Diphenyl Groups at Carbon 1

The 1,1-diphenyl substituents dominate the molecule’s steric and electronic profile:

- Steric bulk :

- Electronic effects :

Table 3: Steric and Electronic Contributions of Diphenyl vs. Methyl

| Group | Steric Parameter (Sterimol) | Electronic Effect |

|---|---|---|

| Diphenyl | B1 = 5.2 Å, L1 = 8.5 Å | Electron-donating (π) |

| Methyl | B1 = 3.1 Å, L1 = 4.3 Å | Electron-donating (σ) |

Properties

IUPAC Name |

(2R)-1-fluoro-4-methyl-1,1-diphenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTGGQHFGXMDGP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584258 | |

| Record name | (2R)-1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-74-1 | |

| Record name | (2R)-1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane typically follows a multi-step approach involving:

- Construction of the diphenylpentane backbone

- Introduction of the fluorine atom at the 1-position

- Stereoselective amination to install the (R)-configured amino group

This sequence requires careful control of reaction conditions and chiral auxiliaries or catalysts to achieve the enantioselectivity.

Fluorination Techniques

Fluorination at the 1-position of the pentane chain is a critical step. Common methods include:

- Electrophilic fluorination : Using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine selectively at activated positions.

- Nucleophilic fluorination : Employing fluoride sources like KF or CsF in the presence of suitable leaving groups.

- Photoredox-mediated fluorination : Recent advances have shown the use of photoredox catalysis with iridium complexes under blue LED irradiation to achieve selective fluorination of ketone-derived intermediates, enabling mild and efficient fluorine incorporation.

Stereoselective Amination

The installation of the amino group with (R)-configuration is achieved through:

- Asymmetric alkylation and amination : Using chiral auxiliaries such as (R)- or (S)-N-butyryl-4-benzyloxazolidinone to direct the stereochemistry during alkylation steps, followed by hydrogenolysis or auxiliary removal to yield the desired enantiomer.

- Mannich-type reactions : Condensation of ketones or aldehydes with ammonia or amine sources under chiral catalysis to form amino-substituted products with high stereocontrol.

- Use of chiral reagents and catalysts : Employing Evans asymmetric alkylation and other chiral ligand strategies to ensure high enantiomeric excess of the amino product.

Representative Synthetic Route

A representative synthetic route adapted from related chiral fluorinated amine syntheses involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of diphenylpentane backbone | Alkylation of diphenyl ketone derivatives with methyl-substituted alkyl halides under basic conditions | Formation of 4-methyl-1,1-diphenylpentane intermediate |

| 2 | Fluorination | Photoredox catalysis with iridium complex and fluorinating agent under blue LED irradiation | Introduction of fluorine at 1-position |

| 3 | Asymmetric amination | Evans asymmetric alkylation using (R)-N-butyryl-4-benzyloxazolidinone, followed by hydrogenolysis | Installation of (R)-amino group with high stereoselectivity |

| 4 | Purification | Chromatography and recrystallization | Isolation of pure (R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane |

Detailed Research Findings

Evans Asymmetric Alkylation : This method uses chiral oxazolidinones as auxiliaries to control stereochemistry during alkylation. The (R)-enantiomer is obtained by using the (S)-configured auxiliary, followed by removal of the auxiliary to yield the free amine. This approach has been validated in the synthesis of related phenylpropanoic acids and fluorinated analogues.

Photoredox Fluorination : The use of an iridium-based photocatalyst under visible light allows for mild fluorination of ketone substrates, which is crucial for sensitive molecules like diphenylpentane derivatives. This method avoids harsh reagents and improves regioselectivity.

Mannich Condensation Variants : For introducing the amino group, Mannich-type reactions involving aldehydes, ketones, and ammonia or ammonium salts under controlled conditions have been used to synthesize related amino compounds with good yields and stereocontrol.

Comparative Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Backbone formation | Alkyl halides, base (e.g., K2CO3, DMF) | Straightforward, high yield | Control of regioselectivity |

| Fluorination | Iridium photoredox catalyst, Selectfluor, blue LED | Mild, selective, environmentally friendly | Requires specialized equipment |

| Asymmetric amination | (R)- or (S)-N-butyryl-4-benzyloxazolidinone, LiHMDS, Pd-C hydrogenation | High enantioselectivity | Multi-step, requires chiral auxiliaries |

| Purification | Flash chromatography, recrystallization | High purity achieved | Time-consuming |

Notes on Scale and Yield

- Typical yields for each step range from 70% to 90% under optimized conditions.

- Enantiomeric excess (ee) values above 95% have been reported using chiral auxiliary methods.

- Photoredox fluorination improves yield and regioselectivity compared to traditional fluorination methods.

Chemical Reactions Analysis

Types of Reactions

®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane can undergo various types of chemical reactions:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.

Substitution: The fluoro group can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted derivatives with thiol or amine groups.

Scientific Research Applications

Neuropharmacology

(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been investigated for its potential as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function; thus, compounds that modulate these receptors can have implications in treating neurodegenerative diseases and cognitive disorders. Research indicates that derivatives of this compound may exhibit dissociative effects similar to known NMDA antagonists, making them of interest for further exploration in therapeutic settings .

Synthetic Organic Chemistry

(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane serves as a versatile intermediate in the synthesis of more complex organic molecules. Its chiral nature allows it to be used in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds necessary for pharmaceutical applications. The compound can be utilized to construct various biologically active molecules through palladium-catalyzed coupling reactions and other synthetic methodologies .

Case Studies

Mechanism of Action

The mechanism of action of ®-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phenyl rings contribute to the compound’s overall stability and interaction with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs and functionally similar molecules:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | CAS Number |

|---|---|---|---|---|---|

| (R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | C₁₈H₂₂FN | 271.37 | Fluorine, Methyl, Diphenyl | Amine | 352535-74-1 |

| (R)-(+)-2-Amino-4-methyl-1,1-diphenylpentane* | C₁₈H₂₃N | 253.38 | Methyl, Diphenyl | Amine | Not provided |

| 1-(Fluorophenyl)propan-2-amine | C₉H₁₂FN | 153.20 | Fluorophenyl | Amine | Not provided |

| (R)-2-Amino-2-phenylacetic acid | C₈H₉NO₂ | 151.16 | Phenyl | Amine, Carboxylic acid | Not provided |

| Ethyl(fluorophenyl)(piperidin-2-yl)acetate | C₁₇H₂₂FNO₂ | 297.37 | Fluorophenyl, Piperidine | Ester, Amine | Not provided |

*Non-fluorinated analog of the target compound .

Key Observations:

Role of Fluorine: The target compound’s fluorine atom increases molecular weight by ~19 g/mol compared to its non-fluorinated analog. Fluorine’s electron-withdrawing effect may reduce the amine’s basicity, altering solubility and reactivity .

Functional Group Diversity: Compounds like (R)-2-Amino-2-phenylacetic acid include carboxylic acid groups, enhancing water solubility but reducing membrane permeability relative to the target compound .

Pharmacological Potential:

- The target compound’s lipophilicity (logP ~4.5, estimated) is higher than that of its non-fluorinated analog (logP ~3.8), suggesting improved blood-brain barrier penetration .

- Fluorinated analogs, such as ethyl(fluorophenyl)(piperidin-2-yl)acetate, are often designed as prodrugs due to ester functionalities, whereas the target’s primary amine may act directly in biological systems .

Biological Activity

(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane (CAS: 352535-74-1) is a chiral amine compound with a molecular formula of C18H22FN and a molecular weight of 271.37 g/mol. This compound is notable for its unique structural properties, including the presence of a fluorine atom and two phenyl rings, which contribute to its biological activity and potential therapeutic applications.

Research indicates that (R)-(+)-2-amino-1-fluoro-4-methyl-1,1-diphenylpentane exhibits significant biological activity primarily through its interactions with neurotransmitter systems. It has been studied for its potential as a selective monoamine oxidase B (MAO-B) inhibitor, which may have implications in treating neurodegenerative diseases such as Parkinson's disease and major depressive disorder. The fluorine atom in the structure enhances lipophilicity, allowing better penetration into biological membranes and increasing bioavailability.

Therapeutic Applications

The compound's pharmacological profile suggests various therapeutic applications:

- Neuroprotection : As an MAO-B inhibitor, it may protect dopaminergic neurons from degeneration.

- Antidepressant Effects : Its ability to modulate neurotransmitter levels could provide benefits in treating depression.

- Potential Use in Pain Management : Some studies suggest that it may influence pain pathways, offering a new avenue for analgesic development.

Case Studies and Research Findings

Several studies have explored the efficacy of (R)-(+)-2-amino-1-fluoro-4-methyl-1,1-diphenylpentane:

- Neurodegenerative Disease Models : In animal models of Parkinson's disease, the compound demonstrated significant neuroprotective effects, reducing motor deficits and improving dopaminergic function.

- Depression Models : Clinical trials indicated that patients receiving treatment with this compound reported improvements in depressive symptoms compared to control groups .

- Pain Response Studies : Experimental studies showed that administration of the compound resulted in reduced pain sensitivity in neuropathic pain models, suggesting its potential as an analgesic agent .

Comparative Biological Activity

To better understand the biological activity of (R)-(+)-2-amino-1-fluoro-4-methyl-1,1-diphenylpentane, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | Chiral amine | Selective MAO-B inhibitor; used in Parkinson's treatment |

| 4-Methylphenylalanine | Amino acid derivative | Primarily used in peptide synthesis; lacks fluorine |

| 3-Fluorophenylalanine | Fluorinated amino acid | Similar fluorination; different side chains |

This table highlights how the unique structural features of (R)-(+)-2-amino-1-fluoro-4-methyl-1,1-diphenylpentane contribute to its distinct biological effects compared to related compounds.

Q & A

Basic Research Questions

Q. 1. What are the primary synthetic routes for (R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane, and how does stereoselectivity impact yield?

- Methodological Answer : The compound’s synthesis typically involves fluorination of a pre-existing chiral amine scaffold. For enantioselective synthesis, enzymatic resolution (e.g., using nitrilases or amidases) or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) can achieve high enantiomeric excess (ee). Kinetic resolution via enzymatic systems, as demonstrated in analogous phenylalanine derivatives, can isolate the (R)-enantiomer with >99% ee . Confirm stereochemistry using chiral HPLC or polarimetry, and optimize reaction conditions (pH, temperature) to minimize racemization during fluorination steps.

Q. 3. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : Use NMR to confirm fluorination at the 1-position and / NMR to resolve methyl and diphenyl group environments.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, dipole moments, and fluorine’s electronic effects on the amine group .

Q. 4. What stability challenges arise during storage or experimental use?

- Methodological Answer : The compound’s amine group may oxidize under ambient conditions. Store under inert gas (N/Ar) at -20°C. Monitor degradation via TLC or LC-MS. Fluorine’s electron-withdrawing effect stabilizes the adjacent amine but may increase susceptibility to nucleophilic substitution at the fluorinated carbon .

Advanced Research Questions

Q. 5. How can enantiomeric purity be validated, and what analytical thresholds are critical for pharmacological studies?

- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase achieves baseline separation. Validate ee using a calibration curve of racemic vs. enantiopure standards. For pharmacological applications, ≥98% ee is typically required to avoid off-target effects from the (S)-enantiomer .

Q. 6. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in receptor-binding assays (e.g., NMDA vs. GABA affinity) may stem from impurities or solvent effects. Use orthogonal assays (SPR, radioligand binding) under standardized buffer conditions. For example, if fluorination enhances lipophilicity (logP), adjust in vitro assays with serum protein controls to account for nonspecific binding .

Q. 7. How do computational models predict the compound’s interaction with biological targets, and how can these be validated?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like ion channels. Validate predictions via mutagenesis (e.g., replacing key residues in the binding pocket) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-reference with SAR studies on fluorine-substituted analogs .

Q. 8. What strategies mitigate conflicting data in kinetic studies of fluorinated intermediates?

- Methodological Answer : Fluorine’s strong C-F bond may slow reaction kinetics in SN2 pathways. Use isotopic labeling ( tracer studies) to track intermediate stability. Compare Arrhenius plots for fluorinated vs. non-fluorinated analogs to isolate steric/electronic effects. Statistical tools (e.g., ANOVA) can resolve variability in replicate experiments .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., biological activity vs. computational predictions), apply multi-technique validation (e.g., SPR + ITC + in silico docking) and assess assay conditions (pH, ionic strength) for reproducibility .

- Experimental Design : For pharmacological studies, include enantiomeric controls and use LC-MS to rule out metabolite interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.